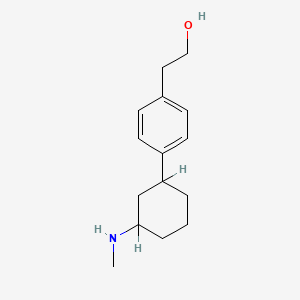
4-(3-(Methylamino)cyclohexyl)benzeneethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-(Methylamino)cyclohexyl)benzeneethanol is an organic compound with the molecular formula C15H23NO. It contains a cyclohexyl ring substituted with a methylamino group and a benzeneethanol moiety. This compound is notable for its unique structure, which combines aromatic and aliphatic elements, making it a subject of interest in various fields of scientific research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(Methylamino)cyclohexyl)benzeneethanol typically involves multiple steps. One common method starts with the preparation of the cyclohexyl ring, followed by the introduction of the methylamino group. The final step involves the attachment of the benzeneethanol moiety. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to maximize yield and purity while minimizing waste and energy consumption. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-(Methylamino)cyclohexyl)benzeneethanol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often facilitated by reagents like N-bromosuccinimide (NBS).
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions typically occur under anhydrous conditions to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
4-(3-(Methylamino)cyclohexyl)benzeneethanol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-(3-(Methylamino)cyclohexyl)benzeneethanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and context .
Comparaison Avec Des Composés Similaires
4-(3-(Methylamino)cyclohexyl)benzeneethanol can be compared with other similar compounds, such as:
4-(Methylamino)cyclohexylmethanesulfonic acid: This compound shares a similar cyclohexyl ring structure but differs in its functional groups.
This compound: The presence of the benzeneethanol moiety distinguishes it from other cyclohexyl derivatives.
The unique combination of aromatic and aliphatic elements in this compound sets it apart from other compounds, making it a valuable subject of study in various scientific fields .
Propriétés
Numéro CAS |
73823-82-2 |
|---|---|
Formule moléculaire |
C15H23NO |
Poids moléculaire |
233.35 g/mol |
Nom IUPAC |
2-[4-[3-(methylamino)cyclohexyl]phenyl]ethanol |
InChI |
InChI=1S/C15H23NO/c1-16-15-4-2-3-14(11-15)13-7-5-12(6-8-13)9-10-17/h5-8,14-17H,2-4,9-11H2,1H3 |
Clé InChI |
SFWPRTVTWQFLQD-UHFFFAOYSA-N |
SMILES canonique |
CNC1CCCC(C1)C2=CC=C(C=C2)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


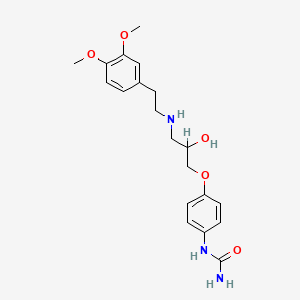
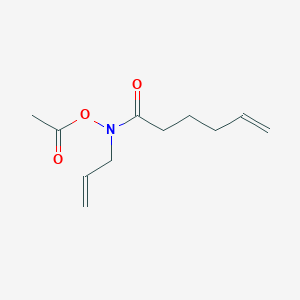
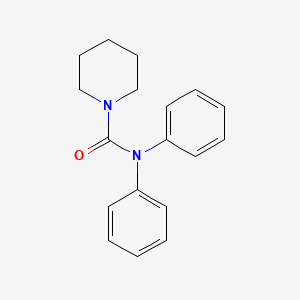
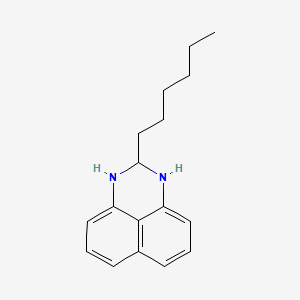
![2-[(4-nitrophenyl)carbamothioylsulfanyl]acetic acid](/img/structure/B14450674.png)
![(E)-1-(4-Methoxyphenyl)-N-[4-(nonafluorobutyl)phenyl]methanimine](/img/structure/B14450678.png)
![3,4-Dibromo-7-oxabicyclo[4.1.0]heptane-1-carbaldehyde](/img/structure/B14450683.png)
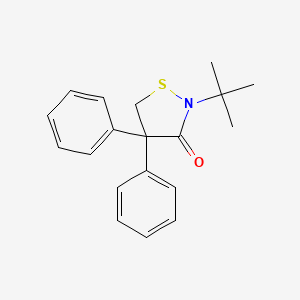

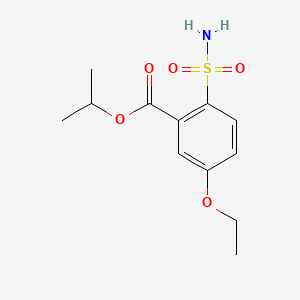
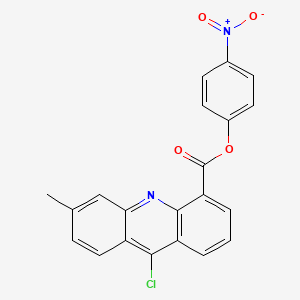
![1-Anilino-N-[(piperidin-1-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B14450718.png)

![disodium;2-[(5-carbamoyl-1-ethyl-6-hydroxy-4-methyl-2-oxopyridin-3-yl)diazenyl]-4-[[4-(2-chloro-5-sulfonatoanilino)-6-fluoro-1,3,5-triazin-2-yl]amino]benzenesulfonate](/img/structure/B14450742.png)
